(3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride
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Overview
Description
(3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride is a chemical compound with a unique structure that makes it valuable in various scientific and industrial applications This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride typically involves the use of starting materials such as piperidine derivatives. One common method involves the reduction of a precursor compound followed by the introduction of the methyl and carboxylic acid groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency. This may involve continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogens, alkylating agents, and other reagents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, alkylated, and halogenated compounds
Scientific Research Applications
(3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: In the study of enzyme mechanisms and as a potential inhibitor or activator of specific biological pathways.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(3S,6R)-6-Methylmorpholine-3-carboxylic acid hydrochloride: A structurally similar compound with a morpholine ring instead of a piperidine ring.
(3S,6R)-Methyl 6-Methylpiperidine-3-carboxylate hydrochloride: A derivative with an ester group instead of a carboxylic acid group.
Uniqueness
(3S,6R)-6-Methylpiperidine-3-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its use in diverse scientific fields highlight its versatility and importance.
Properties
IUPAC Name |
(3S,6R)-6-methylpiperidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(4-8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNNMKIITLUFIE-IBTYICNHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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